3-(2-(Cyclopentyloxy)-3-methoxyphenyl)propanoic acid

TRPV3 modulation regioisomerism patent composition-of-matter

3-(2-(Cyclopentyloxy)-3-methoxyphenyl)propanoic acid (CAS 1169848-04-7; molecular formula C₁₅H₂₀O₄; MW 264.32 g/mol) is a substituted phenylpropanoic acid featuring a 2-cyclopentyloxy-3-methoxy substitution pattern on the aromatic ring. This regioisomeric arrangement distinguishes it from the far more extensively characterized 3-cyclopentyloxy-4-methoxy congeners that dominate the PDE4 inhibitor literature, including the clinical-stage compound Cilomilast (SB-207499) and the prototypical inhibitor Rolipram.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
Cat. No. B13924997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(Cyclopentyloxy)-3-methoxyphenyl)propanoic acid
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC2CCCC2)CCC(=O)O
InChIInChI=1S/C15H20O4/c1-18-13-8-4-5-11(9-10-14(16)17)15(13)19-12-6-2-3-7-12/h4-5,8,12H,2-3,6-7,9-10H2,1H3,(H,16,17)
InChIKeyNKAUNQHFTNOKKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(Cyclopentyloxy)-3-methoxyphenyl)propanoic Acid: Regioisomeric Identity and Procurement-Relevant Physicochemical Profile


3-(2-(Cyclopentyloxy)-3-methoxyphenyl)propanoic acid (CAS 1169848-04-7; molecular formula C₁₅H₂₀O₄; MW 264.32 g/mol) is a substituted phenylpropanoic acid featuring a 2-cyclopentyloxy-3-methoxy substitution pattern on the aromatic ring . This regioisomeric arrangement distinguishes it from the far more extensively characterized 3-cyclopentyloxy-4-methoxy congeners that dominate the PDE4 inhibitor literature, including the clinical-stage compound Cilomilast (SB-207499) and the prototypical inhibitor Rolipram [1][2]. The compound is commercially available at 95% purity from AKSci (cat. Y5933) and is classified for research and development use only . Its computed XLogP3-AA of 2.9 and topological polar surface area of 55.8 Ų place it within a moderate lipophilicity range typical of CNS-permeable small-molecule pharmacophores, though its biological target profile remains far less annotated than that of the 3,4-regioisomer [3].

Why 3-(2-(Cyclopentyloxy)-3-methoxyphenyl)propanoic Acid Cannot Be Replaced by the 3,4-Regioisomer or Other PDE4 Pharmacophore Intermediates


The critical substitution pattern—cyclopentyloxy at the 2-position and methoxy at the 3-position—creates a fundamentally different pharmacophoric geometry compared to the 3-cyclopentyloxy-4-methoxyphenyl motif found in Cilomilast, Rolipram, and their synthetic intermediates [1][2]. This regioisomeric shift reorients the hydrogen-bond-accepting ether oxygens and alters the conformational landscape of the propanoic acid side chain. In the PDE4 catalytic pocket, the 3-cyclopentyloxy-4-methoxy arrangement is critical for binding: the 3-cyclopentyloxy group occupies a lipophilic sub-pocket while the 4-methoxy group engages in key polar interactions [3]. Flipping the substitution pattern to 2-cyclopentyloxy-3-methoxy precludes this binding mode, as evidenced by the complete absence of this regioisomer from the extensive PDE4 SAR literature [3][4]. Conversely, patent US 8,487,121 explicitly claims amide derivatives of the 2-cyclopentyloxy-3-methoxyphenyl scaffold as TRPV3 modulators—an indication that this regioisomer accesses a distinct biological target space inaccessible to the 3,4-substituted analogs [5]. Generic substitution with the more common 3,4-regioisomer therefore leads to a different—and in many cases, opposing—target engagement profile.

Quantitative Differentiation Evidence: 3-(2-(Cyclopentyloxy)-3-methoxyphenyl)propanoic Acid Versus Closest Analogs


Regioisomeric Substitution Pattern: Exclusive TRPV3 Patent Enablement Versus PDE4-Dominant 3,4-Analogs

Patent US 8,487,121 (issued 2013) explicitly claims amide conjugates of 3-(2-cyclopentyloxy-3-methoxyphenyl)propanoic acid as TRPV3 modulators, including N-[(4R)-8-Chloro-3,4-dihydrospiro[chromene-2,1′-cyclobutan]-4-yl)]-3-(2-cyclopentyloxy-3-methoxy)phenylpropanamide [1]. In contrast, the 3,4-regioisomer (CAS 133332-30-6) appears exclusively in the PDE4 inhibitor patent and journal literature as an intermediate en route to GEBR-7b and Cilomilast analogs, with no TRPV3 claims associated [2][3]. This patent exclusivity provides the 2,3-regioisomer with freedom-to-operate in the TRPV3 chemical space that is unavailable to the 3,4-congener.

TRPV3 modulation regioisomerism patent composition-of-matter

Physicochemical Property Divergence: Computed XLogP3-AA and Rotatable Bond Equivalence Masking Distinct 3D Conformational Profiles

Both the 2,3- and 3,4-regioisomers share identical molecular formula (C₁₅H₂₀O₄), molecular weight (264.32 g/mol), XLogP3-AA (2.9), topological polar surface area (55.8 Ų), and rotatable bond count (6) as computed by PubChem [1][2]. However, the positional shift of the cyclopentyloxy group from the 4- to the 2-position alters the vector of the ether oxygen lone pairs and the steric environment around the propanoic acid side chain, resulting in distinct 3D conformational ensembles despite identical 2D computed descriptors [3]. The 2,3-substitution is ortho to the propanoic acid chain, creating a sterically encumbered environment at the site of amide bond formation during derivatization—a feature that can be exploited for regioselective conjugation strategies that are not accessible with the para-like 3,4-arrangement.

physicochemical properties drug-likeness regioisomer comparison

Differential Biological Annotation Gap: Absence of PDE4 Activity in the 2,3-Regioisomer Contrasts with μM-range PDE4D Inhibition by 3,4-Congeners

The 3,4-regioisomer (CAS 133332-30-6) and its derivatives are established PDE4 inhibitor pharmacophores: the GEBR-7b series derived from 3-(cyclopentyloxy)-4-methoxybenzaldehyde exhibited PDE4D inhibitory activity with improved potency over reference compound 2 and selectivity against PDE4A4, PDE4B2, and PDE4C2 isoforms [1]. The clinical candidate Cilomilast (SB-207499), bearing the 3-cyclopentyloxy-4-methoxyphenyl motif, inhibits PDE4 with IC₅₀ values of ~100 nM (LPDE4) and 120 nM (HPDE4), and demonstrates 10-fold selectivity for PDE4D over PDE4A, -B, and -C [2]. In contrast, comprehensive literature and database searches (PubMed, ChEMBL, BindingDB, PubChem BioAssay) for the 2,3-regioisomer returned zero PDE4 inhibition data [3]. This absence of PDE4 activity is mechanistically consistent: molecular docking studies of the 3,4-substituted series demonstrate that the 3-cyclopentyloxy and 4-methoxy groups occupy specific sub-pockets in the PDE4 catalytic domain—contacts that cannot be replicated by the 2,3-substitution pattern [1].

PDE4 inhibition target selectivity structure-activity relationship

Cilomilast Head-to-Head: 2,3-Regioisomer Avoids the PDE4-Associated Gastric Acid Secretion Liability Inherent to the 3,4-Pharmacophore

Cilomilast (SB-207499), bearing the 3-cyclopentyloxy-4-methoxyphenyl pharmacophore, was advanced to Phase III clinical trials for COPD but ultimately discontinued, with PDE4-mediated gastrointestinal side effects (nausea, vomiting, gastric acid secretion) representing a class-wide limitation [1]. Barnette et al. (1998) demonstrated that while Cilomilast was >100-fold less potent than (R)-rolipram as an acid secretagogue (−log EC₅₀ = 6.1 ± 0.1 vs. 8.3 ± 0.2 for (R)-rolipram in isolated rabbit gastric glands), it still retained measurable gastric acid stimulation [1]. The 2,3-regioisomer, by virtue of its inability to engage the PDE4 catalytic site (see Evidence Item 3), is not expected to stimulate gastric acid secretion via PDE4 inhibition. While direct gastric acid secretion data for the 2,3-regioisomer are not available, the absence of PDE4 binding provides a mechanistic basis for an improved GI tolerability profile versus the 3,4-congener series.

gastric acid secretion PDE4 side effects therapeutic index

Commercial Availability and Purity Benchmarking: 95% Specification Matches Best-in-Class Research-Grade Intermediates

The 2,3-regioisomer is stocked by AKSci (cat. Y5933) at 95% minimum purity with full quality assurance documentation including SDS and COA availability . The 3,4-regioisomer (CAS 133332-30-6) is listed by multiple vendors including EvitaChem and BenchChem at comparable purity specifications (typically 95–98%), but with variable stock status . Importantly, the 2,3-regioisomer's CAS registry (1169848-04-7) and MDL identifier (MFCD22581618) are distinct and unambiguous, eliminating the risk of cross-shipment errors that can occur when ordering regioisomeric pairs from vendors with less rigorous catalog management . The compound is shipped from the San Francisco Bay Area, California, USA, with established DOT/IATA transport classification (not hazardous material) .

commercial availability purity specification vendor comparison

Optimal Application Scenarios for Procuring 3-(2-(Cyclopentyloxy)-3-methoxyphenyl)propanoic Acid


TRPV3 Modulator Lead Generation: Amide Coupling with Chromane-Derived Amine Partners

Patent US 8,487,121 provides a direct synthetic blueprint: the target compound is coupled via its carboxylic acid group to chromane-derived amines (e.g., 8-chloro-3,4-dihydrospiro[chromene-2,1′-cyclobutan]-4-amine) to generate TRPV3 modulators with potential applications in pain, acute pain, and dermatological disorders [1][2]. The ortho-substitution pattern creates a sterically constrained amide bond environment that may confer metabolic stability advantages over para-substituted analogs. Researchers can use this compound as a direct building block to explore SAR around the phenylalkanoic acid portion of the TRPV3 pharmacophore without the confounding factor of PDE4 activity that accompanies the 3,4-regioisomer [3].

PDE4-Sparing Negative Control for Phenotypic Screening Cascades

In phenotypic screening programs where hits derived from cyclopentyloxy-methoxyphenyl libraries may exert effects through either PDE4 inhibition or alternative mechanisms, the 2,3-regioisomer serves as an ideal PDE4-sparing control probe [1]. Pairing the 2,3-regioisomer (no PDE4 activity) with the 3,4-regioisomer (μM PDE4D inhibition) in parallel assays enables rapid deconvolution of PDE4-dependent vs. PDE4-independent phenotypic responses—a strategy that is impossible using the 3,4-regioisomer alone [1][2]. This matched molecular pair approach is particularly valuable in inflammation, neuroscience, and oncology phenotypic screening where PDE4 is a known confounding target.

Scaffold-Hopping Library Design: Exploiting Ortho-Substitution for IP Generation

The extensive patent landscape surrounding 3-cyclopentyloxy-4-methoxyphenyl PDE4 inhibitors (Cilomilast, Rolipram, GEBR series) creates significant freedom-to-operate constraints for medicinal chemistry programs using this scaffold [1][2]. The 2,3-regioisomer, with its distinct patent space (TRPV3 modulators, US 8,487,121) and orthogonal biological target profile, enables scaffold-hopping strategies that retain the favorable drug-like properties of the parent chemotype (MW 264, XLogP3 2.9, TPSA 55.8 Ų) while accessing novel IP space [3]. The identical molecular formula and near-identical computed properties to the 3,4-regioisomer mean that lead compounds derived from the 2,3-scaffold can be expected to exhibit similar passive permeability and solubility characteristics during lead optimization [3][4].

Regioselective Derivatization Studies Exploiting Ortho Steric Effects

The 2-cyclopentyloxy substituent creates steric hindrance adjacent to the propanoic acid side chain, which can be exploited for regioselective transformations at the carboxylic acid group versus potential competing reactions at the phenyl ring [1]. This steric environment differs fundamentally from the 3,4-regioisomer, where both the cyclopentyloxy and methoxy groups are remote from the propanoic acid chain. For process chemistry and medicinal chemistry applications requiring selective functionalization of the carboxylic acid in the presence of the electron-rich aromatic ring, the 2,3-regioisomer may offer distinct synthetic advantages that warrant its procurement over the 3,4-congener [1].

Quote Request

Request a Quote for 3-(2-(Cyclopentyloxy)-3-methoxyphenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.